molecular formula C15H16O B13593221 1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol

1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol

Cat. No.: B13593221
M. Wt: 212.29 g/mol
InChI Key: SZSPAEVMPGMIOS-UHFFFAOYSA-N
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Description

1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a naphthalene ring and an ethan-1-ol moiety

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-(1-naphthalen-2-ylcyclopropyl)ethanol

InChI

InChI=1S/C15H16O/c1-11(16)15(8-9-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10-11,16H,8-9H2,1H3

InChI Key

SZSPAEVMPGMIOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a naphthalene derivative followed by the introduction of an ethan-1-ol group. One common method includes the reaction of naphthalene with a cyclopropylating agent under controlled conditions to form the cyclopropyl-naphthalene intermediate. This intermediate is then subjected to further reactions to introduce the ethan-1-ol group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-2-ylcarboxylic acid, while substitution reactions can produce various halogenated or sulfonated derivatives .

Scientific Research Applications

1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain signaling pathways by blocking receptor activation or altering enzyme function .

Comparison with Similar Compounds

    1-(Naphthalen-2-yl)ethan-1-ol: Shares the naphthalene and ethan-1-ol moieties but lacks the cyclopropyl group.

    2-Bromo-1-(naphthalen-2-yl)ethan-1-ol: Contains a bromine atom instead of the cyclopropyl group.

    1-(Naphthalen-2-yl)ethan-1-one: Features a ketone group instead of the ethan-1-ol moiety .

Uniqueness: 1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

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